Cas no 7314-08-1 (Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-)
![Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- structure](https://it.kuujia.com/scimg/cas/7314-08-1x500.png)
7314-08-1 structure
Nome del prodotto:Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
- 4-Stilbenamine,4'-methyl-, (E)- (8CI); Benzenamine, 4-[2-(4-methylphenyl)ethenyl]-, (E)-; 4-[(1E)-2-(4-Methylphenyl)ethenyl]benzenamine
- 7314-08-1
- CCRIS 6785
- 97136-66-8
- SCHEMBL6765538
- 3-12-00-03320 (Beilstein Handbook Reference)
- Benzenamine, 4-(2-(4-methylphenyl)ethenyl)-
- 4-Amino-4'-methylstilbene
- CCRIS 8790
- 4-(2-(4-Methylphenyl)ethenyl)benzenamine
- BRN 2832339
- trans-4'-Methyl-4-aminostilbene
- Stilbene, 4'-methyl-4-amino-, trans-
-
- Inchi: InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+
- Chiave InChI: IYLUPPNUGBEWFI-VOTSOKGWSA-N
- Sorrisi: CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Proprietà calcolate
- Massa esatta: 209.12055
- Massa monoisotopica: 209.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 218
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- PSA: 26.02
Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- Letteratura correlata
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
7314-08-1 (Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-) Prodotti correlati
- 1520-21-4(4-Vinylaniline)
- 7314-06-9((E)-4,4'-(Ethene-1,2-diyl)dianiline)
- 834-24-2(4-Aminostilbene)
- 4309-66-4(4-(E)-2-phenylethenylaniline)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
